Cas no 175481-36-4 (Lacosamide)

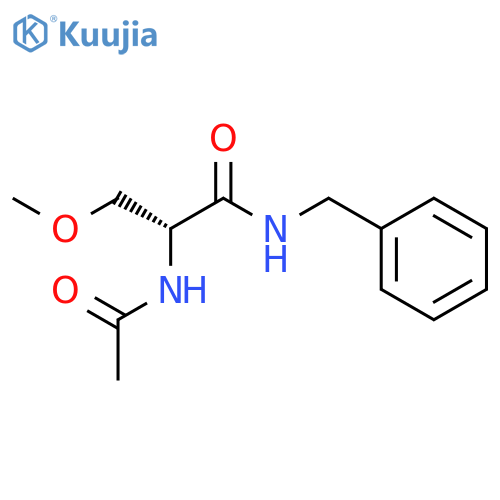

Lacosamide structure

商品名:Lacosamide

Lacosamide 化学的及び物理的性質

名前と識別子

-

- LACOSAMIDE

- (2R)-2-acetamido-N-benzyl-3-methoxy-propanamide

- (2R)-2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide

- ADD 243037

- Erlosamide

- Harkoseride

- SPM 927

- (R)-2-Acetamido-N-benzyl-3-methoxypropanamide

- Lacosamide solution

- Erlosamide [INN]

- S1253_Selleck

- Vimpat

- (2R)-N-benzyl-2-acetaMido-3-MethoxypropanaMide

- (2R)-2-acetamido-N-benzyl-3-methoxypropanamide

- ADD 234037

- 563KS2PQY5

- Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)-

- (2R)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide

- (R)-2-Acetylamino-N-benzyl-3-methoxy-propionamide

- harkeroside

- Lacosamide [USAN:INN:BAN]

- ADD 2

- HY-13015

- Tox21_113857

- LACOSAMIDE [VANDF]

- LACOSAMIDE (MART.)

- (R)-N-benzyl-2-acetamido-3-methoxypropanamide

- LACOSAMIDE CV (USP-RS)

- CHEBI:135939

- LACOSAMIDE [EP MONOGRAPH]

- Lacosamide 1.0 mg/ml in Acetonitrile

- N03AX18

- DB06218

- Lacosamide- Bio-X

- (R)-2-acetamido-N-benzyl-3-methoxypropionamide.

- DTXSID1057666

- LACOSAMIDE [WHO-DD]

- BDBM50300204

- N~2~-Acetyl-N-benzyl-O-methyl-D-serinamide

- CS-0529

- BL164605

- Lacosamida

- SPM-929

- GTPL7472

- (2R)-2-acetamido-3-methoxy-N-(phenylmethyl)propanamide

- KS-1227

- AB01559947-01

- (r)-lacosamide 1

- LACOSAMIDE [ORANGE BOOK]

- UNII-563KS2PQY5

- ADD-234037

- DTXCID2031455

- Lacosamide (JAN/USAN/INN)

- 175481-36-4

- (R)-2-Acetylamino-N-benzyl-3-methoxypropionamide

- MOTPOLY

- BB 0260890

- VPPJLAIAVCUEMN-GFCCVEGCSA-N

- Lacosamide [USAN]

- LACOSAMIDE [MART.]

- LACOSAMIDE [USP MONOGRAPH]

- Vimpat (TN)

- ertosamide

- Motpoly XR

- SR-01000942286

- lacosamidum

- Lacosamide cv

- Lacosamide Oral Solution

- (R)-2-acetamido-N-benzyl-3-methoxypropionamide

- LACOSAMIDE [INN]

- SCHEMBL35330

- LACOSAMIDE (USP MONOGRAPH)

- LACOSAMIDE (EP MONOGRAPH)

- CHEMBL58323

- SPM-927

- (2R)-2-acetylamino-N-benzyl-3-methoxypropanamide

- (R)-N-Benzyl-2-acetamido-3-methoxypropionamide

- NCGC00253740-01

- A3897

- DEA No. 2746

- AR-270/11402703

- LQO

- LACOSAMIDE [MI]

- ADD243037

- 2-(Acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R)-

- D07299

- AM808141

- ()-(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide

- ADD-243037

- AC-22750

- (R)-N-benzyl 2-acetamido-3-methoxypropionamide

- SPM927

- CAS-175481-36-4

- LACOSAMIDE [EMA EPAR]

- SR-01000942286-1

- LACOSAMIDE [USP-RS]

- Lacosamide racemate

- Q420077

- (+)-(2R)-2-(acetylamino)-N-benzyl-3-methoxypropanamide

- BCP02197

- LACOSAMIDE [JAN]

- (R)-N-benzyl 2-acetamido-3-methoxypropionamide,

- AKOS005146274

- LacosaMide (1.0Mg/ML in Acetonitrile)

- BRD-K68232650-001-02-2

- Lacosamide?

- Lacosamide

-

- MDL: MFCD08272557

- インチ: 1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1

- InChIKey: VPPJLAIAVCUEMN-GFCCVEGCSA-N

- ほほえんだ: O(C([H])([H])[H])C([H])([H])[C@]([H])(C(N([H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)N([H])C(C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 250.13184

- どういたいしつりょう: 250.132

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 275

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.4

- 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

- 密度みつど: 1.12

- ゆうかいてん: 141-143?C

- ふってん: 536.4 °Cat760mmHg

- フラッシュポイント: 2℃

- 屈折率: 1.52

- PSA: 67.43

- LogP: 1.23570

- ひせんこうど: D23 +16.0° (c = 1 in CH3OH)

Lacosamide セキュリティ情報

- 危険物輸送番号:UN 1648 3 / PGII

- 危険カテゴリコード: 11-20/21/22-36

- セキュリティの説明: 16-26-36/37

-

危険物標識:

Lacosamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Axon Medchem | 1444-10 mg |

Lacosamide |

175481-36-4 | 99% | 10mg |

€70.00 | 2023-07-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L58710-25mg |

Lacosamide |

175481-36-4 | 25mg |

¥1538.0 | 2021-09-09 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096562-250mg |

Lacosamide |

175481-36-4 | ≥95% | 250mg |

¥704 | 2023-09-09 | |

| DC Chemicals | DC8797-250 mg |

Lacosamide |

175481-36-4 | >98% | 250mg |

$400.0 | 2022-02-28 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001982 |

175481-36-4 | ¥1615.64 | 2023-01-13 | ||||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HD416-2mg |

Lacosamide |

175481-36-4 | 98% | 2mg |

¥269.0 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L125374-1g |

Lacosamide |

175481-36-4 | 98% | 1g |

¥656.90 | 2023-09-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L-029-1ML |

175481-36-4 | 1ML |

¥2511.24 | 2023-01-17 | |||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096561-10mg |

Lacosamide |

175481-36-4 | 99.5% | 10mg |

¥549 | 2023-09-09 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012443-25mg |

Lacosamide |

175481-36-4 | 98% | 25mg |

¥1210 | 2023-09-09 |

Lacosamide 関連文献

-

Yu Chen,Zhilian Yue,Simon E. Moulton,Patricia Hayes,Mark J. Cook,Gordon G. Wallace J. Mater. Chem. B 2015 3 7255

-

Ki Duk Park,James P. Stables,Rihe Liu,Harold Kohn Org. Biomol. Chem. 2010 8 2803

-

R. Nageswara Rao,B. Sravan,Ch. Krishna Reddy,S. Meena,J. Prashamsa,P. Spoorthy Anal. Methods 2014 6 3101

-

Piotr Szcze?niak,Sebastian Stecko RSC Adv. 2015 5 30882

-

Yu Chen,Qi Gu,Zhilian Yue,Jeremy M. Crook,Simon E. Moulton,Mark J. Cook,Gordon G. Wallace Biomater. Sci. 2017 5 2159

175481-36-4 (Lacosamide) 関連製品

- 175481-38-6(Desmethyl Lacosamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:175481-36-4)LACOSAMIDE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:175481-36-4)拉克酰胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ